molecular formula C9H10O B145474 2-Phenylpropanal CAS No. 93-53-8

2-Phenylpropanal

Cat. No.: B145474
CAS No.: 93-53-8
M. Wt: 134.17 g/mol
InChI Key: IQVAERDLDAZARL-UHFFFAOYSA-N
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Description

2-Phenylpropanal, also known as hydratropaldehyde, is an organic compound with the molecular formula C9H10O. It belongs to the class of phenylacetaldehydes, characterized by a phenyl group attached to an acetaldehyde moiety. This compound is a colorless liquid with a pleasant floral odor, commonly used in the fragrance industry.

Mechanism of Action

Target of Action

2-Phenylpropanal, also known as 2-Phenylpropionaldehyde, is a member of the class of phenylacetaldehydes It’s worth noting that similar compounds in the phenylpropanoid family have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s known that phenylpropanoids, in general, can act as key mediators of plant resistance towards pests . They can also contribute to plant responses towards biotic and abiotic stimuli . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

This compound is part of the phenylpropanoid biosynthesis pathway . This pathway generates a wide range of secondary metabolites based on the intermediates of the shikimate pathway. The resulting hydroxycinnamic acids and esters are amplified in several cascades by a combination of reductases, oxygenases, and transferases to result in an organ and developmentally specific pattern of metabolites .

Pharmacokinetics

The molecular weight of 1321592 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

A study has shown that a whole-cell biocatalyst expressing a reductase enzyme could convert racemic this compound into (s)-2-phenylpropanol . This suggests that this compound can be enzymatically transformed into other biologically active compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the substrate-to-biocatalyst ratio was found to be a critical factor determining the enantiopurity and final titer of the product in a biocatalytic reaction involving this compound . More research is needed to understand how other environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

In the realm of biochemical reactions, 2-Phenylpropanal interacts with various enzymes, proteins, and other biomolecules. For instance, a Candida tenuis xylose reductase single-point mutant (CtXR D51A) with very high catalytic efficiency for (S)-2-Phenylpropanal was identified . The enzyme showed high enantioselectivity for the (S)-enantiomer .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For example, a whole-cell biocatalyst based on the engineered reductase and a yeast formate dehydrogenase for NADH-recycling provided substantial stabilization of the reductase . This indicates that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The D51A mutant of Candida tenuis xylose reductase showed a 270-fold higher enzymatic activity and improved enantioselectivity for (S)-2-Phenylpropanal .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. For instance, the enzyme was deactivated by 0.5 mM substrate within 2 hours . This suggests that the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are significant.

Metabolic Pathways

This compound is involved in the phenylpropanoids metabolic pathway . In plants, all phenylpropanoids are derived from the amino acids phenylalanine and tyrosine. Phenylalanine ammonia-lyase (PAL) is an enzyme that transforms L-phenylalanine into trans-cinnamic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpropanal can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to produce 2-phenyl-2-propanol, which is then oxidized to form this compound . Another method involves the catalytic hydrogenation of cinnamaldehyde, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of styrene, followed by hydrogenation. This method is favored due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-phenylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields 2-phenylpropanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: 2-Phenylpropanoic acid.

    Reduction: 2-Phenylpropanol.

    Substitution: Various substituted phenylpropanals depending on the nucleophile used.

Scientific Research Applications

2-Phenylpropanal has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, such as chiral amines.

    Medicine: Research has explored its potential antitumor properties, particularly in the context of phenylpropanoids.

    Industry: It is widely used in the fragrance industry due to its pleasant floral odor.

Comparison with Similar Compounds

    Phenylacetaldehyde: Similar structure but lacks the methyl group on the alpha carbon.

    Cinnamaldehyde: Contains a phenyl group attached to an unsaturated aldehyde moiety.

    Benzaldehyde: Contains a phenyl group directly attached to the aldehyde group.

Uniqueness: 2-Phenylpropanal is unique due to the presence of a methyl group on the alpha carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other phenylacetaldehydes and contributes to its specific applications in fragrance and pharmaceutical industries .

Properties

IUPAC Name

2-phenylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVAERDLDAZARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0052629
Record name Hydratropaldehyde
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Molecular Weight

134.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; Intense, green, floral aroma reminiscent of hyacinth
Record name 2-Phenylpropionaldehyde
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Record name 2-Phenylpropionaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1455/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

92.00 to 94.00 °C. @ 12.00 mm Hg
Record name 2-Phenylpropanal
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Solubility

Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in glycerin, Soluble (in ethanol)
Record name 2-Phenylpropionaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1455/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.998-1.006
Record name 2-Phenylpropionaldehyde
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CAS No.

93-53-8
Record name 2-Phenylpropanal
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Record name Hydratropic aldehyde
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Record name Benzeneacetaldehyde, .alpha.-methyl-
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Record name 2-PHENYLPROPANAL
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Record name 2-Phenylpropanal
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Synthesis routes and methods I

Procedure details

Into a 50-ml stainless-steel autoclave were introduced 15 mg of the rhodium complex synthesized in Example 3 (containing 0.0031 mmol of rhodium), 0.71 ml (6.20 mmol) of styrene, and 0.35 ml of benzene. The contents were stirred at 60° C. for 40 hours in an atmosphere of 50-atm carbon monoxide and 50-atm hydrogen. A small portion of the reaction mixture was taken out and filtered to remove the catalyst. This reaction mixture was analyzed by 1H NMR spectrometry to determine the conversion. As a result, the conversion was found to be 97%. The proportion of the α-methylphenylacetaldehyde to dihydrocinnamaldehyde yielded (position selectivity) was 94:6. These reaction products were converted to carboxylic acids by Jones oxidation, and then analyzed by GC using a chiral column (Chrompack Cp-Cyclodex β-236M) to determine the enantiomer excess. As a result, the enantiomer excess was found to be 82% ee.
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Synthesis routes and methods II

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and (R,S)-BINAPHOS (60 mg, 8×10-2 mmol) were added styrene (2.08 g, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 65° C. and 100 atm overnight. The autoclave was cooled to 0° C. and all the gasses were carefully released. The GC analysis showed that the conversion of the reaction was 91% and the ratio of 3-phenylpropanal to (R)-2-phenylpropanal was 1:12.5. The enantiomeric purity of 2-phenylpropanal thus formed was determined to be 85% enantiomeric excess by converting it to (R)-2-phenylpropanol followed by esterification with (S)-methoxy(trifluoromethyl)phenylacetyl chloride in the presence of triethylamine in CH2Cl2, and subjecting the resulting chiral ester to the 1H NMR analysis.
[Compound]
Name
Rh(acac)(CO)2
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10.4 mg
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reactant
Reaction Step One
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(R,S)-BINAPHOS
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60 mg
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156 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylpropanal
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2-Phenylpropanal
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2-Phenylpropanal
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2-Phenylpropanal
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2-Phenylpropanal
Customer
Q & A

Q1: What is the molecular formula and weight of 2-phenylpropanal?

A1: this compound has the molecular formula C9H10O and a molecular weight of 134.17 g/mol.

Q2: What spectroscopic data is available for this compound?

A: Researchers have extensively studied this compound using various spectroscopic techniques, including NMR, IR, and rotational spectroscopy. [] These studies provide valuable information about its structure, conformation, and vibrational modes.

Q3: Is this compound used in any catalytic reactions?

A: While this compound is not a catalyst itself, it's a common substrate in various catalytic reactions, particularly asymmetric synthesis. For example, it is used in asymmetric hydroformylation reactions catalyzed by platinum or rhodium complexes. [, , , , ]

Q4: What is the significance of using this compound in asymmetric hydroformylation?

A: this compound serves as a model substrate to assess the efficiency and selectivity of chiral catalysts in asymmetric hydroformylation. This reaction is crucial for synthesizing optically active aldehydes, which are valuable building blocks for pharmaceuticals and other fine chemicals. [, , , , ]

Q5: What is the role of deuterioformylation in understanding the mechanism of this compound hydroformylation?

A: Deuterioformylation experiments, where deuterium replaces hydrogen, help researchers trace the origin of specific atoms in the product molecules. This allows them to understand the reaction pathway and identify the rate-determining steps, ultimately leading to improved catalyst design. [, ]

Q6: Have computational methods been applied to study reactions involving this compound?

A: Yes, researchers have employed computational techniques like density functional theory (DFT) and ab initio calculations to study the conformation and reactivity of this compound. [, ] These methods help predict reaction pathways, transition states, and energy barriers, offering valuable insights into reaction mechanisms.

Q7: Can QSAR models be built for reactions involving this compound?

A7: While specific QSAR models targeting this compound reactions might not be readily available, the principles of QSAR can be applied. By systematically modifying the structure of this compound derivatives and studying their reactivity, researchers can build QSAR models to predict the influence of structural changes on reaction outcomes.

Q8: How do structural modifications to this compound affect its reactivity?

A: Studies involving substituted this compound derivatives in reactions like cycloadditions show that even subtle changes in the structure can significantly influence the stereoselectivity of the reaction. []

Q9: What is known about the stability of this compound?

A: this compound is generally stable under normal conditions, but it can be susceptible to oxidation or decomposition under certain conditions like high temperatures or in the presence of strong acids or bases. [, ]

Q10: What analytical methods are employed to study this compound and its reactions?

A: Researchers utilize various techniques to analyze this compound and its reaction products. These techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

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